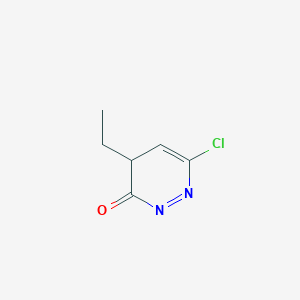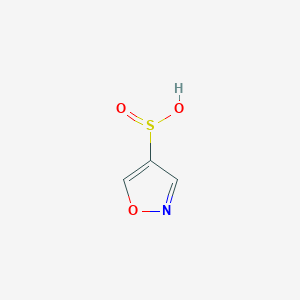
6-Chloro-4-ethylpyridazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-4-ethylpyridazin-3(4H)-one is an organic compound belonging to the pyridazine family. Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a chlorine atom at the 6th position and an ethyl group at the 4th position makes this compound unique. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-ethylpyridazin-3(4H)-one typically involves the reaction of 4-ethylpyridazin-3(2H)-one with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-4-ethylpyridazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridazinones with various functional groups.
Applications De Recherche Scientifique
6-Chloro-4-ethylpyridazin-3(4H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and functional materials.
Mécanisme D'action
The mechanism of action of 6-Chloro-4-ethylpyridazin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and ethyl groups contribute to the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-4-methylpyridazin-3(4H)-one
- 6-Chloro-4-iodopyridazin-3-ol
- 6-Chloro-N-ethylpyridazin-3-amine
Uniqueness
6-Chloro-4-ethylpyridazin-3(4H)-one is unique due to the presence of the ethyl group at the 4th position, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Propriétés
Formule moléculaire |
C6H7ClN2O |
|---|---|
Poids moléculaire |
158.58 g/mol |
Nom IUPAC |
6-chloro-4-ethyl-4H-pyridazin-3-one |
InChI |
InChI=1S/C6H7ClN2O/c1-2-4-3-5(7)8-9-6(4)10/h3-4H,2H2,1H3 |
Clé InChI |
JWRBBRJYBXPXMD-UHFFFAOYSA-N |
SMILES canonique |
CCC1C=C(N=NC1=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Fluoro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B12954611.png)


![7-Chloro-6-fluoro-3H-imidazo[4,5-b]pyridine](/img/structure/B12954632.png)







![4'-(Ethoxycarbonyl)-[2,2'-bipyridine]-4-carboxylic acid](/img/structure/B12954682.png)
